2-Bromocyclohex-2-en-1-one
Overview
Description
2-Bromocyclohex-2-en-1-one is an organobromine compound with the molecular formula C₆H₇BrO. It is a reactive compound that belongs to the group of organometallic compounds. This compound is known for its unique structure, which includes a bromine atom attached to a cyclohexene ring with a ketone functional group. It is utilized in various chemical reactions and has significant applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromocyclohex-2-en-1-one can be synthesized through several methods. One common synthetic route involves the bromination of cyclohex-2-en-1-one. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromocyclohex-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form cyclohex-2-en-1-ol or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed
Major Products Formed:
Substitution Reactions: Products include 2-hydroxycyclohex-2-en-1-one or 2-aminocyclohex-2-en-1-one.
Reduction Reactions: Products include cyclohex-2-en-1-ol.
Oxidation Reactions: Products include cyclohex-2-en-1-one carboxylic acid
Scientific Research Applications
2-Bromocyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential anticancer agents.
Industry: It is employed in the production of fine chemicals and as a building block in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 2-Bromocyclohex-2-en-1-one involves its reactivity due to the presence of the bromine atom and the ketone functional group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the ketone group allows for various addition and reduction reactions. These properties enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
2-Chlorocyclohex-2-en-1-one: Similar structure but with a chlorine atom instead of bromine.
2-Iodocyclohex-2-en-1-one: Similar structure but with an iodine atom instead of bromine.
Cyclohex-2-en-1-one: Lacks the halogen atom, making it less reactive in certain substitution reactions
Uniqueness: 2-Bromocyclohex-2-en-1-one is unique due to its specific reactivity profile, which is influenced by the bromine atom. This makes it particularly useful in reactions where selective substitution or addition is required. Its versatility and reactivity make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-bromocyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO/c7-5-3-1-2-4-6(5)8/h3H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNHSQQWQIIFTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C(=O)C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450017 | |
Record name | 2-bromocyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50870-61-6 | |
Record name | 2-bromocyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the synthetic applications of 2-bromocyclohex-2-en-1-one, and how does its structure contribute to its reactivity?
A: this compound serves as a versatile building block in organic synthesis, particularly for constructing substituted aromatic compounds like phenols [, ]. Its reactivity stems from the presence of:
Q2: Can you provide an example of how this compound has been used to synthesize a specific compound?
A: Researchers utilized this compound in the synthesis of 1,2,3,4-tetrahydro-4,6-dimethyldibenzothiophene, a compound relevant to materials chemistry []. They achieved this by:
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